4-Bromo-2,5-dichlorobenzaldehyde
CAS No.: 1349716-93-3
Cat. No.: VC7312310
Molecular Formula: C7H3BrCl2O
Molecular Weight: 253.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1349716-93-3 |
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Molecular Formula | C7H3BrCl2O |
Molecular Weight | 253.9 |
IUPAC Name | 4-bromo-2,5-dichlorobenzaldehyde |
Standard InChI | InChI=1S/C7H3BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H |
Standard InChI Key | OTZMLLOKGOGAGO-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)Br)Cl)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
4-Bromo-2,5-dichlorobenzaldehyde belongs to the class of halogenated benzaldehydes. Its systematic IUPAC name derives from the positions of substituents on the benzene ring:
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Aldehyde group: Position 1
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Chlorine atoms: Positions 2 and 5
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Bromine atom: Position 4
Table 1: Key Molecular Properties
Property | Value |
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Molecular formula | C₇H₃BrCl₂O |
Molecular weight | 254.91 g/mol |
CAS Registry Number | Not widely reported |
SMILES Notation | O=CC1=C(C(=CC(=C1Cl)Br)Cl) |
The electron-withdrawing effects of the halogen atoms (Cl and Br) and the aldehyde group render the aromatic ring highly electrophilic, directing further substitutions to specific positions.
Synthetic Routes and Methodologies
Electrophilic Bromination of 2,5-Dichlorobenzaldehyde
A plausible synthesis involves brominating 2,5-dichlorobenzaldehyde. The aldehyde group acts as a meta-directing substituent, facilitating bromination at position 4:
Reaction Conditions:
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Substrate: 2,5-Dichlorobenzaldehyde
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Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)
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Catalyst: Iron(III) bromide (FeBr₃)
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Solvent: Dichloromethane or acetic acid
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Temperature: 0–25°C
This method leverages the directing effects of existing substituents to achieve regioselectivity. The product is purified via recrystallization or column chromatography.
Diazonium Salt Intermediate Route
Adapting methodologies from similar compounds (e.g., 4-bromo-2-chlorobenzonitrile ), a diazonium salt approach could be employed:
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Amination: Introduce an amino group at position 4 of 2,5-dichlorobenzaldehyde.
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Diazotization: Treat with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Sandmeyer Reaction: Substitute the diazonium group with bromine using CuBr.
This route offers precise control over substitution but requires multi-step optimization.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde group. Additional peaks between 600–800 cm⁻¹ arise from C-Br and C-Cl vibrations.
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¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Aromatic protons resonate as doublets or doublet-of-doublets between δ 7.5–8.5 ppm, influenced by adjacent halogens.
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¹³C NMR: The carbonyl carbon resonates at δ 190–200 ppm, while aromatic carbons bonded to halogens appear upfield (δ 125–140 ppm).
Thermal and Solubility Data
Property | Value |
---|---|
Melting Point | Estimated 80–90°C* |
Boiling Point | Estimated 250–270°C* |
Solubility | Low in water; soluble in DMSO, DMF |
*Values extrapolated from analogous halogenated benzaldehydes.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The aldehyde group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding 4-bromo-2,5-dichlorobenzoic acid.
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Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, forming 4-bromo-2,5-dichlorobenzyl alcohol.
Nucleophilic Substitution
The bromine atom at position 4 undergoes nucleophilic substitution with amines or thiols under basic conditions, enabling derivatization for drug discovery.
Research Applications
Pharmaceutical Intermediates
4-Bromo-2,5-dichlorobenzaldehyde is a precursor to Schiff bases and heterocyclic compounds with reported antimicrobial and antitumor activities. For example:
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Schiff Base Formation: Condensation with amines produces imines evaluated for antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
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Anticancer Agents: Palladium-catalyzed coupling reactions generate biaryl derivatives tested on cancer cell lines.
Material Science
Its electron-deficient aromatic system makes it a candidate for synthesizing ligands in coordination polymers, which exhibit unique photoluminescent properties.
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